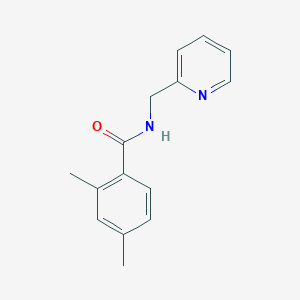![molecular formula C15H11ClF3NOS B5794441 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
Mécanisme D'action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide binds to the μ-opioid receptor and blocks the binding of endogenous opioid peptides, such as enkephalins and endorphins. This leads to a decrease in the receptor's activity, resulting in reduced pain relief and addiction-related behaviors.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide can reduce the analgesic effects of morphine and other opioid drugs, indicating its potential as a treatment for opioid addiction. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, suggesting that it may have therapeutic potential in treating addiction to these substances.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has several advantages as a research tool. It is a highly selective antagonist of the μ-opioid receptor, which makes it an essential tool for studying the receptor's function and signaling pathways. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide is also relatively easy to synthesize, which makes it readily available for use in research.
However, there are also some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide in lab experiments. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has a relatively short half-life, which means that it must be administered frequently to maintain its effects. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has been shown to have some off-target effects, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide. One area of research is the development of more potent and selective antagonists of the μ-opioid receptor. Another area of research is the investigation of the potential therapeutic applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide in the treatment of opioid addiction and other substance use disorders. Finally, research on the off-target effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide may help to identify new targets for drug development in the treatment of pain and addiction.
Méthodes De Synthèse
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylthioacetic acid in the presence of an activating agent such as dicyclohexylcarbodiimide (DCC) and a coupling agent such as N-hydroxysuccinimide (NHS). The reaction yields N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has been extensively used in scientific research to study the μ-opioid receptor and its role in pain management, addiction, and other physiological processes. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it an essential tool for studying the receptor's function and signaling pathways.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-13-7-6-10(8-12(13)15(17,18)19)20-14(21)9-22-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLITQXBUDLMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)






![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)

![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)